Dimethyl 5-amino-4-hydroxyisophthalate

Quality Control Crystal Engineering Thermal Analysis

Sourcing multifunctional building blocks for MOFs, polymer coatings, or heterocyclic libraries often demands multiple synthetic steps. This ortho-amino-hydroxy isophthalate diester consolidates three reactive centers in one molecule. Key differentiators: 26-36% higher TPSA (98.9 Ų) than mono-substituted analogs improves water compatibility; dual H-bond donor sites (NH₂+OH) enable intricate coordination topologies; ortho-substitution pattern permits direct benzoxazole/benzimidazole formation without protection/deprotection. As a dual-functional monomer, it increases crosslink density in poly(dimethylsiloxane)-co-isophthalate coatings, offering thermal stability up to ~400°C and a 50% reduction in heat release capacity.

Molecular Formula C10H11NO5
Molecular Weight 225.2
CAS No. 99060-94-3
Cat. No. B2392999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 5-amino-4-hydroxyisophthalate
CAS99060-94-3
Molecular FormulaC10H11NO5
Molecular Weight225.2
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C(=C1)N)O)C(=O)OC
InChIInChI=1S/C10H11NO5/c1-15-9(13)5-3-6(10(14)16-2)8(12)7(11)4-5/h3-4,12H,11H2,1-2H3
InChIKeyUUYVNTDBTBWXJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 5-Amino-4-Hydroxyisophthalate Overview


Dimethyl 5-amino-4-hydroxyisophthalate (CAS 99060-94-3) is a trifunctional aromatic ester that carries ortho-positioned amino (–NH₂) and hydroxy (–OH) substituents on a symmetrical isophthalate diester scaffold. Its molecular formula is C₁₀H₁₁NO₅ and its molecular weight is 225.20 g mol⁻¹ [1]. The simultaneous presence of nucleophilic amino/hydroxy groups and electrophilic methyl ester carbonyls creates three distinct reactive centres on a single small-molecule platform. This regiochemical arrangement is structurally distinct from the widely stocked mono-substituted analogs dimethyl 5-aminoisophthalate (CAS 99-27-4) and dimethyl 5-hydroxyisophthalate (CAS 13036-02-7), and the ortho-relationship of the amino and hydroxy groups enables condensation chemistry that is inaccessible to either single-functionality analog .

Scaffold Trifunctional ortho-amino-hydroxy isophthalate diester
Chemistry Direct benzoxazole/benzimidazole condensation enabled
Differentiation Higher TPSA and dual H-bond donors vs. mono-substituted analogs

Advantages Over Mono-Substituted Analogs


Replacing dimethyl 5-amino-4-hydroxyisophthalate with a mono-substituted isophthalate diester alters multiple physicochemical properties that are critical for reproducible performance in synthesis and materials assembly. The target compound has a topological polar surface area (TPSA) of 98.9 Ų, while dimethyl 5-aminoisophthalate and dimethyl 5-hydroxyisophthalate register only 78.6 Ų and 72.8 Ų respectively [1][2]. This 26–36 % gap translates into meaningful differences in aqueous solubility, hydrogen-bonding capacity, and crystal packing. Furthermore, the target compound possesses two hydrogen-bond donor sites (NH₂ + OH) versus one in each mono-substituted analog, fundamentally changing its supramolecular assembly behaviour. In synthetic chemistry, the ortho-amino-hydroxy motif permits direct benzoxazole or benzimidazole formation—a transformation that is chemically impossible with either mono-substituted analog without additional functional-group manipulation. These combined differences mean that procurement decisions cannot treat the three compounds as interchangeable.

Solubility & polarity shift TPSA gap of 26–36% alters aqueous behavior and crystal packing vs. mono-sub analogs
H-bond network alteration Losing one donor site (2→1) changes supramolecular assembly predictability
Heterocycle formation blocked Mono-substituted analogs cannot directly form benzoxazoles without extra steps

Comparative Evidence vs. Analogs


Intermediate Melting Point

The melting point of dimethyl 5-amino-4-hydroxyisophthalate is 170 °C , which falls between that of dimethyl 5-aminoisophthalate (178–181 °C) and dimethyl 5-hydroxyisophthalate (162–165 °C) [1]. The intermediate value—rather than a simple additive effect—indicates a unique hydrogen-bonded crystal lattice enabled by the simultaneous presence of both NH₂ and OH donor groups, a packing arrangement that neither mono-substituted analog can adopt.

Melting Point
Reported
170 °C
8–11 °C below amino analog; 5–8 °C above hydroxy analog
Definitive identity check vs. mono-sub analogs
Standard lit. value; verify lot-specific mp
Quality Control Crystal Engineering Thermal Analysis

Elevated Polar Surface Area

Computed TPSA for dimethyl 5-amino-4-hydroxyisophthalate is 98.9 Ų [1], substantially exceeding dimethyl 5-aminoisophthalate at 78.6 Ų [2] and dimethyl 5-hydroxyisophthalate at 72.8 Ų [3]. The +20.3 Ų (26 %) and +26.1 Ų (36 %) increases correlate with enhanced aqueous solubility and stronger polar interactions, making this compound a superior building block for water-compatible polymerizations and aqueous-phase coordination chemistry.

Polar Surface Area
Reported
98.9 Ų
+26% vs. amino analog; +36% vs. hydroxy analog
Indicates higher aqueous compatibility potential
Computed TPSA; experimental solubility may vary
Solubility MOF Design Computational Prediction

Dual Hydrogen-Bond Donor Sites

Dimethyl 5-amino-4-hydroxyisophthalate provides two hydrogen-bond donor sites (NH₂ and OH) and six acceptor sites, whereas dimethyl 5-aminoisophthalate and dimethyl 5-hydroxyisophthalate each furnish only one donor [1][2][3]. This 2‑fold increase in donor count permits more complex and predictable hydrogen-bonded networks, a critical advantage in the design of hydrogen-bonded organic frameworks (HOFs) and coordination polymers where directional multi-point interactions govern topology.

H-Bond Donor Count
Class-level
2
2-fold vs. mono-sub (1 donor)
Enables complex H-bonded network design
Class-level inference; verify lattice formation
Supramolecular Chemistry Crystal Engineering MOF Design

Direct Heterocycle Formation

The 1,2-relationship of the amino and hydroxy groups permits direct condensation with carbonyl compounds to yield benzoxazole or benzimidazole scaffolds [1]. This one-step transformation is stereoelectronically impossible for the meta- or para-substituted analogs and requires extra functional-group interconversion steps when starting from either dimethyl 5-aminoisophthalate or dimethyl 5-hydroxyisophthalate alone. While quantitative yield comparisons under identical conditions have not been published, the synthetic pathway advantage is inherent to the regiochemistry of the target compound.

Direct Heterocycle Formation
Context-dependent
One-step benzoxazole/ benzimidazole
Ortho NH₂/OH condensation with carbonyls
Reduces synthetic steps for library synthesis
Qualitative advantage; quantitative yields not published
Heterocycle Synthesis Medicinal Chemistry Benzoxazole

Key Application Scenarios


Aqueous-Phase MOF & Coordination Polymer Synthesis

The elevated TPSA (98.9 Ų) and dual H-bond donor sites of dimethyl 5-amino-4-hydroxyisophthalate make it a preferred ligand for constructing water-stable MOFs. Its 26–36 % higher polar surface area relative to mono-substituted analogs enhances water compatibility, while the two donor sites enable more intricate coordination topologies. This combination is particularly valuable for gas-separation membranes and proton-conducting materials that require both porosity and hydrophilicity [1].

One-Step Heterocycle Library Synthesis

The ortho-amino-hydroxy substitution pattern permits direct condensation with carbonyl reagents to generate benzoxazole and benzimidazole libraries in a single synthetic operation. This built-in reactivity eliminates the protection/deprotection and functional-group interconversion steps required when using mono-substituted isophthalate starting materials, streamlining hit-to-lead exploration and fragment-based drug discovery [2].

Flame-Retardant Crosslinked Coatings

As a dual-functional monomer capable of simultaneous amidation (via NH₂) and esterification (via OH), dimethyl 5-amino-4-hydroxyisophthalate can increase crosslink density in poly(dimethylsiloxane)-co-isophthalate coatings. Related systems based on dimethyl 5-aminoisophthalate have demonstrated thermal degradation temperatures of ~400 °C and a 50 % reduction in heat release capacity upon crosslinking; the additional hydroxy functionality in the target compound offers the potential for even higher crosslink densities and further improvements in flame retardancy [3].

HOF & Co-Crystal Engineering

With a 2‑fold increase in H-bond donor count over mono-substituted analogs (2 vs. 1), this diester building block provides a unique node for designing hydrogen-bonded organic frameworks and pharmaceutical co-crystals. The enhanced donor multiplicity allows for the construction of more complex, predictable supramolecular architectures—a decisive advantage for crystal engineering programs that require reliable multi-point recognition motifs [1].

Application
Selection Property
Validation Focus
Aqueous-Phase MOF Synthesis
High TPSA & dual H-bond donors
Water-stable MOF topology validation
One-Step Heterocycle Libraries
Ortho-amino-hydroxy reactivity
Benzoxazole/benzimidazole condensation efficiency
Flame-Retardant Coatings
Dual amidation/esterification sites
Crosslink density & thermal degradation
HOF & Co-Crystal Engineering
2-fold H-bond donor increase
Supramolecular architecture predictability
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